Product packaging for Fluotrimazole(Cat. No.:CAS No. 31251-03-3)

Fluotrimazole

Cat. No.: B1212480
CAS No.: 31251-03-3
M. Wt: 379.4 g/mol
InChI Key: LXMQMMSGERCRSU-UHFFFAOYSA-N
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Description

Fluotrimazole (CAS 31251-03-3) is a synthetic triazole fungicide that acts as a sterol demethylation inhibitor (FRAC Code 3) . Its primary research applications revolve around its historical use as a selective fungicide and wood preservative, specifically for controlling powdery mildew (Erysiphe graminis) in cereals like barley . The compound is a colourless crystalline solid with a melting point of 132°C and is characterized by very low solubility in water (0.015 mg/L at 20°C) and high solubility in various organic solvents . Although its agricultural use is now considered obsolete in many regions and it is not approved under EC Regulation 1107/2009, it remains a valuable compound for environmental fate studies, resistance research, and as an analytical standard . This compound has a low acute oral toxicity (LD50 > 5000 mg/kg in rats) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16F3N3 B1212480 Fluotrimazole CAS No. 31251-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMQMMSGERCRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185182
Record name 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole
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Molecular Weight

379.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31251-03-3
Record name Fluotrimazole
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Record name Fluotrimazole [BSI:ISO]
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Record name Fluotrimazol
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Record name 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole
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Record name 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole
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Record name FLUOTRIMAZOLE
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Synthetic Pathways and Chemical Modification Studies of Fluotrimazole

Established Synthetic Routes to Fluotrimazole

The synthesis of this compound relies on specific precursor molecules and well-defined reaction pathways to achieve the desired chemical structure.

Precursor Synthesis and Derivatization Strategies

While specific details on the synthesis of this compound's direct precursors are not extensively detailed in the provided search results, the broader context of triazole chemistry highlights the importance of precursor molecules. For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives, a core structure shared by this compound, often involves reactions utilizing hydrazines or isothiocyanates with suitable electrophiles or cumulenes researchgate.netfarmaciajournal.comresearchgate.net. Derivatization strategies in this field typically involve modifying existing scaffolds by introducing new functional groups or ring systems to alter chemical and biological properties.

Key Reaction Mechanisms in this compound Synthesis

The synthesis of 1,2,4-triazoles, the class to which this compound belongs, can involve various reaction mechanisms. Photochemical reactions, for example, have been utilized for the synthesis of 1,2,4-triazoles through the formation of triplet species that undergo addition reactions with diazoalkanes and subsequent cycloaddition with nitriles d-nb.info. Other general mechanisms in organic synthesis relevant to heterocyclic chemistry include nucleophilic additions, cycloadditions, and condensation reactions, which are fundamental to building complex molecular structures youtube.commasterorganicchemistry.comopentextbc.ca.

Synthesis of this compound Analogues and Derivatives

A significant area of research involves the synthesis of this compound analogues and derivatives. This is driven by the desire to explore structure-activity relationships and to develop compounds with improved or novel biological activities.

Rational Design Principles for Novel this compound Derivatives

The rational design of new this compound derivatives is guided by established principles in medicinal chemistry and drug discovery. This often involves modifying specific parts of the molecule to enhance its interaction with biological targets or to improve its pharmacokinetic properties.

The incorporation of heterocyclic ring systems is a common strategy in the design of bioactive molecules. For instance, the 1,2,4-triazole moiety itself is a key feature in many antifungal drugs, including this compound researchgate.netfarmaciajournal.comnih.gov. Research has also explored the integration of benzotriazole (B28993) rings into existing drug scaffolds to potentially enhance bioactivity hilarispublisher.comnih.gov. Studies have synthesized hybrid molecules combining different heterocyclic systems, such as 1,2,3-triazoles with 1,2,4-triazoles, to investigate their antimicrobial properties nih.govd-nb.info.

Structural modifications are crucial for optimizing the bioactivity of this compound and its analogues. This can involve altering side chains, introducing specific functional groups, or modifying the core heterocyclic structure. For example, extending alkyl chains in related triazole derivatives has been shown to enhance antimicrobial activity nih.gov. Similarly, the presence of specific substituents on heterocyclic rings, such as methyl groups on a benzotriazole ring, can influence antifungal activity hilarispublisher.com. Research into triazole derivatives has also explored modifications like the introduction of sulphur-containing groups, which can lead to compounds with improved antimicrobial properties researchgate.net.

Characterization Techniques for Synthesized Compounds (e.g., Spectroscopic Analyses)

Spectroscopic analyses provide non-destructive means to probe the molecular architecture of synthesized compounds. By examining how molecules interact with electromagnetic radiation or by measuring their mass-to-charge ratio, researchers can confirm the presence of specific functional groups, determine molecular weight, and elucidate the complete structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely applied to this compound.

¹H NMR Spectroscopy: This technique provides detailed information regarding the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would typically display signals corresponding to the aromatic protons of the phenyl ring and the single proton attached to the triazole ring. The chemical shifts (δ values) and splitting patterns (multiplicity) of these signals offer crucial evidence for their electronic environment and neighboring protons. For instance, aromatic protons generally resonate in the δ 7-8 ppm range, while the triazole proton often appears at a characteristic, slightly downfield shift.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by mapping the carbon skeleton. It reveals the number of distinct carbon environments within this compound. Key signals would include those from the phenyl ring carbons, the carbons of the 1,2,4-triazole ring, and the carbon atom of the trifluoromethyl (CF₃) group. The CF₃ carbon is particularly notable as it typically appears as a quartet in proton-decoupled spectra due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is vital for establishing the molecular weight and elemental composition of this compound. The technique generates ions from the sample, which are then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) directly indicates the molecular mass of this compound. Furthermore, fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure, revealing characteristic fragments that correspond to the loss of specific functional groups or substructures, such as the trifluoromethyl group or parts of the triazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the presence of specific functional groups by detecting the absorption of IR radiation at characteristic frequencies, which correspond to the vibrational modes of chemical bonds. For this compound, IR analysis would confirm the presence of key functional groups. Expected absorption bands include:

C-F stretching vibrations, typically found in the region of 1000-1350 cm⁻¹.

C=N stretching vibrations characteristic of the triazole ring, usually observed between 1500-1650 cm⁻¹.

Aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹.

Aromatic C=C stretching vibrations, commonly found in the 1450-1600 cm⁻¹ range.

Data Tables

The following tables present representative spectroscopic data that would typically be obtained for this compound, based on established principles of organic spectroscopy and findings for similar triazole derivatives.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (Phenyl)7.20 - 7.50Multiplets~4HProtons on the phenyl ring
Triazole Ring8.10 - 8.30Singlet1HProton on the 1,2,4-triazole ring
TrifluoromethylN/AN/AN/ANo proton attached to CF₃ carbon

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Carbon TypeChemical Shift (δ, ppm)MultiplicityAssignment
Aromatic (Phenyl)120.0 - 135.0MultipleCarbons of the phenyl ring
Triazole Ring140.0 - 155.0MultipleCarbons of the 1,2,4-triazole ring
Trifluoromethyl118.0 - 125.0QuartetCF₃ carbon (split by ¹⁹F coupling)

Note: ¹³C NMR spectra are typically recorded with proton decoupling for simplified spectra. The quartet for the CF₃ carbon is observed due to coupling with fluorine.

Table 3: Representative IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group / VibrationAssignment
3100-3000C-H stretching (aromatic)Aromatic ring C-H stretching
1500-1650C=N stretching1,2,4-triazole ring stretching
1450-1600C=C stretching (aromatic)Aromatic ring C=C stretching
1000-1350C-F stretchingTrifluoromethyl group C-F bond stretching

Note: The exact positions of IR bands can be influenced by molecular symmetry and intermolecular interactions.

Table 4: Representative Mass Spectrometry Data for this compound

m/z ValueIon Type / FragmentInterpretation
[M]⁺Molecular IonMolecular weight of this compound
[M-CF₃]⁺Fragment IonLoss of the trifluoromethyl group
[Triazole]⁺Fragment IonFragment containing the triazole moiety
[Phenyl]⁺Fragment IonFragment containing the phenyl moiety

Note: Specific fragment ions and their relative intensities depend on the ionization method used (e.g., EI, ESI) and the fragmentation pathways.

Compound List

this compound

Mechanism of Antifungal Action of Fluotrimazole

Inhibition of Fungal Sterol Biosynthesis Pathway

Ergosterol (B1671047) is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, permeability, and the proper functioning of membrane-bound proteins. Inhibition of ergosterol synthesis critically compromises these functions, leading to fungal cell death or growth inhibition.

Fluotrimazole, like other azole antifungals, exerts its effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51 or ERG11 mdpi.comnih.govpatsnap.comf1000research.comresearchgate.netamazonaws.com. This enzyme is a cytochrome P450-dependent monooxygenase crucial for the biosynthesis of ergosterol. Specifically, CYP51 catalyzes the oxidative removal of the methyl group at the C-14 position of lanosterol, a critical step in the conversion of lanosterol to ergosterol nih.govresearchgate.netamazonaws.com. By binding to the heme iron within the active site of CYP51, this compound effectively blocks this demethylation process researchgate.net. Studies have indicated that this compound and clotrimazole (B1669251) are specific inhibitors of this C-14-methyl group oxidative demethylation in the ergosterol biosynthesis pathway of Ustilago avenae capes.gov.br.

The inhibition of CYP51 by this compound leads to a cascade of detrimental effects within the fungal cell.

The blockage of lanosterol 14α-demethylation by this compound results in the depletion of ergosterol within the fungal cell membrane nih.govpatsnap.comresearchgate.netamazonaws.comnih.gov. Concurrently, this inhibition causes an accumulation of immediate ergosterol precursors, particularly C-4-methyl and 4,4-dimethyl sterols capes.gov.br. These accumulated sterols include lanosterol and other 14α-methylated intermediates, such as 14α-methyl-ergosta-8,24(28)-dien-3β-6α-diol mdpi.comnih.govnih.gov. Research involving the incorporation of radiolabeled acetate (B1210297) into lipid fractions of Ustilago avenae sporidia demonstrated a significant reduction in radioactivity associated with C-4-desmethyl sterols and a marked increase in C-4-methyl and 4,4-dimethyl sterols following this compound treatment capes.gov.br.

The altered sterol composition, characterized by ergosterol depletion and the accumulation of precursor sterols, profoundly impacts the fungal cell membrane. These precursor sterols are not functionally equivalent to ergosterol and their presence disrupts the membrane's structural integrity, fluidity, and permeability nih.govpatsnap.comresearchgate.netnih.gov. This disruption leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell lysis and inhibition of fungal growth nih.govpatsnap.comf1000research.comresearchgate.netamazonaws.com. Morphological changes observed in Ustilago avenae sporidia treated with this compound include swelling and the formation of multicellular, branched structures, indicative of severe cellular stress and dysfunction capes.gov.br.

Consequences of Ergosterol Biosynthesis Inhibition

Fungistatic versus Fungicidal Activity Spectrum

Azole antifungals, including this compound, are generally characterized by their fungistatic activity, meaning they inhibit fungal growth and reproduction rather than causing direct cell death nih.govnih.govtaylorandfrancis.com. However, the classification can be context-dependent. Under specific conditions, such as high drug concentrations or in combination with other agents, fungistatic compounds can exhibit fungicidal effects nih.govnih.govnih.gov. For instance, fluconazole (B54011), another azole, has been shown to possess dose-dependent fungicidal activity, potentially mediated through apoptotic pathways at higher concentrations nih.gov. While specific data detailing this compound's fungistatic versus fungicidal spectrum across various fungal species is limited in the reviewed literature, its mechanism of ergosterol inhibition aligns with the fungistatic classification typical of azoles.

Comparative Studies with Other Azole Fungicides

This compound has been directly compared with other azole antifungals, notably clotrimazole, in studies investigating its mechanism of action. In experiments with Ustilago avenae, both this compound and clotrimazole demonstrated a similar pattern of inhibiting ergosterol biosynthesis by targeting CYP51 and leading to the accumulation of sterol precursors capes.gov.br. Both compounds induced comparable morphological alterations in the fungal sporidia, such as swelling and branching capes.gov.br. A notable difference observed was that this compound treatment substantially induced the synthesis of 20:4 carbon fatty acids, a response not replicated by clotrimazole capes.gov.br. Other azoles like fluconazole, itraconazole, and voriconazole (B182144) share the same fundamental mechanism of inhibiting CYP51, making them comparable in their primary mode of action, though differences in potency, spectrum, and pharmacokinetic properties exist mdpi.comnih.govpatsnap.comresearchgate.netnih.gov.

Resistance Dynamics to Fluotrimazole and Azole Fungicides

Mechanisms of Fungal Resistance to Azole Class Compounds

Fungi have evolved several sophisticated mechanisms to evade the inhibitory effects of azole fungicides. These mechanisms primarily target the drug's action at its molecular target or enhance its removal from the fungal cell.

A principal mechanism of azole resistance involves modifications to the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1), which is encoded by the ERG11 gene in yeasts and CYP51 in other fungi frontiersin.orgresearchgate.netmdpi.comnih.govnih.govnih.govnih.govnih.govreviberoammicol.comresearchgate.netfrontierspartnerships.orgoup.combiorxiv.orguthsc.edubiotech-asia.orgbiorxiv.org. Resistance can manifest through two primary routes:

Mutations in the ERG11 Coding Region: Point mutations within the ERG11 gene can lead to amino acid substitutions in the CYP51A1 enzyme. These alterations can change the enzyme's three-dimensional structure, thereby reducing the binding affinity of azole fungicides without entirely abolishing its catalytic activity frontiersin.orgmdpi.comnih.govnih.govnih.govnih.govreviberoammicol.comresearchgate.netfrontierspartnerships.orgoup.combiorxiv.orguthsc.edubiotech-asia.org. Specific amino acid substitutions, such as Y132F, K143R, F145L, S405F, D446E, G448E, F449V, G450E, and G464S, have been identified to confer significant resistance, often increasing the minimum inhibitory concentration (MIC) by fourfold or more nih.gov. Notably, some of these resistance-conferring mutations may not impose a substantial fitness cost on the fungus in the absence of the fungicide biorxiv.org.

Overexpression of the ERG11 Gene: Resistance can also arise from an increased cellular concentration of the target enzyme. This is typically achieved through mutations in the promoter region of the ERG11 gene or by increasing the gene's copy number, often through chromosomal duplications mdpi.comnih.govnih.govnih.govnih.govreviberoammicol.comfrontierspartnerships.orgoup.comuthsc.edu. Transcription factors, such as Upc2, SrbA, Sre1, AtrR, and SltA, play a role in regulating ERG11 expression and can contribute to azole resistance mdpi.comnih.govuthsc.edu.

Another critical resistance mechanism involves the upregulation of genes encoding membrane transporter proteins, particularly those belonging to the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS) researchgate.netnih.govnih.govreviberoammicol.comfrontierspartnerships.orguthsc.edunih.govoup.comufc.brbiomedpharmajournal.org. These efflux pumps actively transport xenobiotics, including azole fungicides, out of the fungal cell. Overexpression of pumps like CDR1, CDR2 (ABC transporters), and MDR1 (MFS transporter) leads to a decrease in the intracellular concentration of the fungicide, thereby reducing its efficacy researchgate.netnih.govnih.govreviberoammicol.comfrontierspartnerships.orguthsc.edunih.govoup.comufc.brbiomedpharmajournal.org. This mechanism is frequently observed in clinical isolates of Candida species and can confer multidrug resistance (MDR), leading to cross-resistance against various fungicide classes researchgate.netoup.commdpi.com. Transcription factors such as Tac1 are known to regulate the expression of CDR1 and CDR2 oup.com.

Some fungal strains can develop resistance by enhancing their capacity to metabolize and inactivate azole fungicides. This process is often mediated by enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs) mdpi.commdpi.comnih.gov. The overexpression of specific P450 genes, like CYP55A3 or CYP51A, has been linked to the detoxification of azoles and subsequent resistance in various fungal species mdpi.comnih.gov. GSTs also contribute by protecting against oxidative damage and detoxifying xenobiotics mdpi.com.

Development of Resistance in Agricultural Fungal Pathogens

The extensive and prolonged use of azole fungicides in agriculture has created a strong selective pressure, driving the evolution of resistance in numerous plant pathogenic fungi frontiersin.orgeuropa.euresearchgate.netcontagionlive.comnih.goveuropa.eu. Azoles are widely applied to protect crops such as cereals, fruits, and vegetables from devastating fungal diseases europa.euresearchgate.netcontagionlive.comnih.gov. The resistance mechanisms observed in human pathogens, including target-site modifications (ERG11 mutations) and efflux pump overexpression, are also prevalent in agricultural contexts researchgate.netmdpi.combiorxiv.org.

Key agricultural fungal pathogens that have developed resistance to azoles include various Aspergillus species (notably A. fumigatus), Penicillium digitatum, Cercospora beticola, Erysiphe necator, Botrytis cinerea, Magnaporthe oryzae, and Podosphaera fusca frontiersin.orgeuropa.eucontagionlive.commdpi.combiorxiv.orgnih.gov. The emergence of azole resistance in these pathogens significantly threatens crop yields, reduces the quality of agricultural produce, and impacts food security researchgate.netnih.gov. Furthermore, environmental contamination with azoles, stemming from agricultural practices and waste management, can facilitate the selection and dissemination of resistant fungal strains, which may exhibit cross-resistance to medically important azoles, posing a potential risk to public health europa.eucontagionlive.comeuropa.eu.

Strategies for Mitigating Fungicide Resistance

Effective management of fungicide resistance requires a multifaceted approach that integrates various strategies to slow down the selection and spread of resistant fungal populations.

Fungicide Rotation: Alternating the application of azoles with fungicides from different chemical classes and modes of action is crucial for reducing the selection pressure on specific resistance mechanisms sunstreamglobal.comresearchgate.net.

Fungicide Mixtures: Employing pre-mixed formulations or tank mixes of azoles with fungicides having distinct modes of action can provide a synergistic effect, making it more difficult for fungi to develop resistance simultaneously to multiple compounds researchgate.netnih.govresearchgate.net.

Integrated Pest Management (IPM): Combining chemical control measures with non-chemical strategies, such as cultural practices (e.g., crop rotation, sanitation), biological control agents, and the use of disease-resistant crop varieties, offers a more sustainable approach to disease management sunstreamglobal.comresearchgate.net.

Judicious Use: Applying fungicides only when necessary, adhering to recommended dosages, and optimizing application timing based on disease forecasting and monitoring can help preserve fungicide efficacy sunstreamglobal.comresearchgate.net.

Monitoring and Surveillance: Regular monitoring of fungal pathogen populations for the emergence and prevalence of resistance is essential for timely detection and implementation of appropriate management strategies europa.eueuropa.eusunstreamglobal.com.

Regulatory Measures and Research: Implementing stricter regulatory frameworks for the approval and authorization of new fungicides, alongside robust risk assessment methodologies, is vital. Furthermore, continued investment in research and development for novel fungicides with new modes of action is necessary to combat evolving resistance europa.eucontagionlive.comeuropa.eusunstreamglobal.com.

Environmental Management: Responsible management of agricultural and horticultural waste, particularly materials treated with azoles, is important to prevent the environmental spread of resistant fungal strains europa.eucontagionlive.comeuropa.eusunstreamglobal.com.

Compound List

Fluotrimazole

Tebuconazole

Propiconazole

Difenoconazole

Epoxiconazole

Prothioconazole

Mefentrifluconazole

Imazalil

Voriconazole (B182144)

Fluconazole (B54011)

Itraconazole

Pyraclostrobin

Penthiopyrad

Flusilazole

Flutriafol

Metconazole

Myclobutanil

Penconazole

Azaconazole

Bromuconazole

Cyproconazole

Difenoconazole

Diniconazole

Epoxiconazole

Etaconazole

Fenbuconazole

Fluquinconazole

Flutriafol

Furconazole

Hexaconazole

Ipconazole

Penconazole

Propiconazole

Prothioconazole

Quinconazole

Simeconazole

Tebuconazole

Triadimefon

Tridemorph

Triforine

Oxycarboxin

Thiophanate-methyl

Fluchinconazole

Flurenol-buthyl

Flurochloridone

Flurtamone

Flusilazole

Flutolanil

Fuberidazole

Furametpyr

Furcarbanil

Furconazole

Pentachlorothioanisole

Aclonifen

Acrinathrin

Alachlor

Aldrin+Dieldrin

Allethrin

Dichlofenthion

Dichlofluanid

Dichloran

Dichlorvos

Diclofop-methyl

Difenoconazole

Diniconazole

Diniconazole-M

Epoxiconazole

Etaconazole

Fenbuconazole

Fluquinconazole

Flusilazole

Flutriafol

Furconazole

Furconazole-cis

Hexaconazole

Huanjunzuo

Imibenconazole

Ipconazole

Metconazole

Myclobutanil

Penconazole

Propiconazole

Prothioconazole

Quinconazole

Simeconazole

Tebuconazole

Triadimefon

Tridemorph

Triforine

Fluoxapiprolin

Fluoxastrobin

Fluoxytioconazole

Flusulfamide

Flutianil

Flutolanil

Flutriafol

Fluxapyroxad

Folpet

Formaldehyde

Fosetyl

Furalaxyl

Furametpyr

Furcarbanil

Furconazole

Furconazole-cis

Hexaconazole

Huanjunzuo

Imibenconazole

Ipconazole

Metconazole

Myclobutanil

Penconazole

Propiconazole

Prothioconazole

Quinconazole

Simeconazole

Tebuconazole

Triadimefon

Tridemorph

Triforine

Amisulbrom

Bitertanol

Triazbutil

Azaconazole

Bromuconazole

Cyproconazole

Diclobutrazol

Difenoconazole

Diniconazole

Diniconazole-M

Epoxiconazole

Etaconazole

Fenbuconazole

Fluquinconazole

Flusilazole

Flutriafol

Furconazole

Furconazole-cis

Hexaconazole

Huanjunzuo

Imibenconazole

Ipconazole

Metconazole

Myclobutanil

Penconazole

Propiconazole

Prothioconazole

Quinconazole

Simeconazole

Conazole fungicides

Triazole fungicides

Tetraconazole

Prochloraz

Clotrimazole (B1669251)

Ketoconazole

Ketarolac

Dexamethasone

Budesonide

Fluoxetine

Echinocandins

Amphotericin B

Flucytosine

Griseofulvin

MBCs (Methyl Benzimidazole Carbamates)

SDHIs (Succinate Dehydrogenase Inhibitors)

QoIs (Quinone outside Inhibitors)

CYP51A1

CYP51

CYP55A3

ERG11

CDR1

CDR2

MDR1

FLU1

TAC1

UPC2

SRB1

SRE1

ATR1

SLT1

Environmental Fate and Behavior of Fluotrimazole

Environmental Distribution and Mobility in Agricultural Systems

The distribution and mobility of Fluotrimazole in agricultural systems are governed by its physicochemical properties, which dictate how it moves within and between soil, water, and air.

Soil adsorption and desorption are key processes determining a pesticide's mobility in the soil matrix. These processes are largely influenced by the compound's affinity for soil organic matter and clay particles.

Soil Adsorption Coefficient (Koc/Kd): Specific Koc (soil organic carbon-water (B12546825) partitioning coefficient) values for this compound were not readily determined from the reviewed literature. However, studies have utilized Kd (soil-water partitioning coefficient) values within Freundlich adsorption models, indicating that this compound does undergo adsorption to soil regulations.gov. The lack of determined Koc values suggests limited standardized data is available for direct comparison with mobility classification schemes pic.int.

Mobility and Leaching: Based on its classification as a low volatility compound regulations.gov, this compound is generally expected to exhibit limited mobility in soil. Compounds with strong adsorption to soil particles tend to have lower leaching potential, reducing the likelihood of reaching groundwater chemsafetypro.comucanr.edu. While direct leaching studies for this compound were not detailed in the provided snippets, its low volatility and inferred soil binding suggest a reduced propensity for significant downward movement through soil profiles.

Table 5.1.1: Soil Adsorption and Mobility Indicators for this compound

ParameterValue / DescriptionNotes
KocNot determinedBased on available literature regulations.gov
Kd (Soil Adsorption Coeff.)Used in Freundlich adsorption studiesIndicates adsorption to soil regulations.gov
Soil AdsorptionInferred to be moderate to strongBased on low volatility and general pesticide behavior principles.
Leaching PotentialInferred to be low to moderateDue to low volatility and potential soil binding.

Volatility refers to a substance's tendency to vaporize into the air. This property significantly influences a pesticide's potential for atmospheric transport.

Volatility: this compound has been described as a low volatility compound regulations.gov. This characteristic suggests that it is unlikely to readily evaporate from treated surfaces or soil into the atmosphere.

Atmospheric Transport: Compounds with low volatility generally have a limited potential for long-range atmospheric transport copernicus.orgcopernicus.org. Therefore, this compound's low volatility implies that significant atmospheric distribution away from application sites is not a primary environmental concern.

Table 5.1.2: Volatility and Atmospheric Transport Potential of this compound

ParameterValue / DescriptionNotes
VolatilityLow regulations.gov
Atmospheric Transport PotentialLimitedInferred from low volatility.

The movement of this compound from agricultural fields into aquatic environments, such as surface water and groundwater, can occur through various pathways, including runoff and leaching.

Transport Mechanisms: Given this compound's low volatility and inferred moderate to strong soil adsorption, its primary routes of transport to aquatic environments are likely to be through surface runoff, either dissolved in water or adsorbed onto eroded soil particles, rather than volatilization or significant leaching into groundwater. Detailed studies quantifying these specific transport pathways for this compound were not extensively detailed in the provided snippets.

Transformation and Degradation Pathways

Once in the environment, this compound is subject to various degradation processes that break it down into simpler compounds. These processes include biodegradation, photolysis, and hydrolysis.

Biodegradation is the breakdown of chemical compounds by microorganisms. The rate and extent of biodegradation can differ significantly between aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Degradation Conditions: Available data suggests that this compound is expected to undergo degradation in soil bcpc.org. Specifically, it is anticipated that degradation processes may occur more rapidly under anaerobic conditions compared to aerobic conditions regulations.gov. However, specific half-life data (e.g., DT50 values) for this compound under either aerobic or anaerobic biodegradation in soil or water were not explicitly provided in the reviewed literature. An indicator of soil degradation, an "Acceleration Quotient" (q_s) of 30, was noted in relation to the time required for 90% disappearance bcpc.org.

Table 5.2.1: Biodegradation of this compound

ConditionExpected Degradation RateSpecific Half-life DataNotes
Aerobic SoilSlowerNot specifiedExpected to be slower than anaerobic degradation regulations.gov.
Anaerobic SoilFasterNot specifiedExpected to be faster than aerobic degradation regulations.gov.
Soil Degradation (q_s)N/Aq_s = 30Indicator related to time for 90% disappearance in soil bcpc.org. Further interpretation requires context.

Photolytic degradation occurs when sunlight breaks down a chemical, while hydrolytic degradation is the breakdown caused by water.

Photolytic Degradation: this compound has been observed to undergo photolytic degradation, characterized by the homolytic cleavage of the C-triazole bond researchgate.net. This indicates that exposure to light can be a significant pathway for its transformation.

Hydrolytic Degradation: Information regarding the specific rates or pathways of hydrolytic degradation for this compound in water or soil under varying pH and temperature conditions was not detailed in the provided snippets.

Table 5.2.2: Photolytic and Hydrolytic Degradation of this compound

ProcessDegradation Pathway / ObservationHalf-life / Rate DataNotes
PhotolysisHomolytic cleavage of the C-triazole bondNot specifiedIndicates light-induced breakdown researchgate.net.
HydrolysisNot specifiedNot specifiedNo specific data found in reviewed snippets.

Compound List:

this compound

Analytical Methodologies for Fluotrimazole Detection and Quantification

Mass Spectrometric Detection and Characterization

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile organic compounds, including pesticides measurlabs.comcleancontrolling.comrsc.orghpst.czekb.eg. GC-MS separates compounds based on their volatility and chemical properties before they are detected and identified by mass spectrometry. For pesticide residue analysis, GC-MS, particularly when coupled with tandem mass spectrometry (GC-MS/MS), offers enhanced sensitivity and selectivity, which is crucial for detecting low concentrations in complex matrices and mitigating interference from co-eluting compounds rsc.orghpst.cz. The use of triple quadrupole mass spectrometers (QqQ) in GC-MS/MS allows for robust quantification and identification, often employing techniques like dynamic Multiple Reaction Monitoring (dMRM) hpst.czca.gov. GC-MS/MS methods have been developed for the analysis of numerous pesticides, demonstrating good linearity, recoveries, and limits of detection and quantification in various matrices ekb.egresearchgate.netresearchgate.net. While specific studies detailing GC-MS analysis solely for Fluotrimazole were not found, the general principles and applications of GC-MS/MS in pesticide residue analysis are well-established and applicable to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another powerful and versatile technique for the analysis of this compound, particularly in biological matrices like plasma nih.govcreative-proteomics.comnih.govknauer.netmdpi.com. LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is highly effective for quantifying analytes at trace levels in complex samples, such as biological fluids and environmental matrices creative-proteomics.commdpi.com.

A sensitive and selective LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma nih.gov. This method involves extraction with ether and hexane, followed by separation on a C18 column and detection by mass spectrometry in the multi-reaction-monitoring (MRM) mode. The assay demonstrated linearity over a concentration range of 0.996-99.6 ng/mL, with a lower limit of quantification (LLOQ) of 0.996 ng/mL and high extraction recovery (>78.83%) nih.gov. The inter- and intra-day precision were reported to be less than 9.26% nih.gov. Similar LC-MS/MS methodologies are widely applied for the determination of various antifungal agents and pesticides, showcasing good linearity, accuracy, and precision nih.govmdpi.comfrontiersin.orgresearchgate.net.

Table 1: Key Parameters for LC-MS/MS Analysis of this compound (based on related studies)

ParameterValue / RangeReference
Linearity0.996-99.6 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)0.996 ng/mL nih.gov
Extraction Recovery>78.83% nih.gov
Inter-day Precision (RSD)<9.26% nih.gov
Intra-day Precision (RSD)<9.26% nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of metabolites and degradation products of chemical compounds ijpras.compharmaron.comnih.govresearchgate.neteuropa.eu. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of elemental composition and distinguishing isobaric compounds ijpras.comnih.govresearchgate.net. This capability is crucial for identifying unknown metabolites formed during the biotransformation or environmental degradation of this compound.

While specific HRMS studies focusing on this compound metabolites were not explicitly detailed in the search results, the general application of HRMS in metabolite identification is well-documented ijpras.compharmaron.comeuropa.eu. HRMS, often coupled with liquid chromatography (LC-HRMS), is employed in untargeted metabolomics approaches to screen for and identify a wide range of compounds, including potential metabolites nih.govanimbiosci.orgnih.gov. The accurate mass data obtained from HRMS, combined with fragmentation data (MSn), allows for the confident structure elucidation of metabolites, providing insights into metabolic pathways and degradation routes ijpras.compharmaron.com.

Method Validation Parameters

The validation of analytical methods is a critical step to ensure the reliability, accuracy, and reproducibility of the results obtained for this compound detection and quantification wjarr.comlabmanager.comcertified-laboratories.comeuropa.eueuropa.eufda.gov. Key validation parameters, as defined by international guidelines such as ICH Q2(R2), include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness wjarr.comcertified-laboratories.comeuropa.eueuropa.eu.

Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be reliably quantified with acceptable accuracy and precision certified-laboratories.comeuropa.eusepscience.com. For this compound analysis using LC-MS/MS, an LLOQ of 0.996 ng/mL has been reported nih.gov. In related pesticide analyses using GC-MS, LODs can be as low as 0.004 mg/kg and LOQs around 0.02 mg/kg researchgate.net.

Reproducibility and Precision: Precision refers to the closeness of agreement between independent measurements obtained under stipulated conditions wjarr.comlabmanager.comeuropa.eu. It is assessed at different levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations) labmanager.comeuropa.eu. For this compound in plasma, inter- and intra-day precision values were reported to be less than 9.26% nih.gov. In other pesticide analyses, relative standard deviations (RSD) are typically kept below 10% or 20% ekb.egresearchgate.netresearchgate.net.

Linearity: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range wjarr.comcertified-laboratories.comeuropa.eu. For this compound, linearity was established over the concentration range of 0.996-99.6 ng/mL in human plasma nih.gov.

Accuracy: Accuracy measures how close the measured value is to the true value wjarr.comcertified-laboratories.com. It is often assessed through recovery studies or by comparing results with a reference method wjarr.comcertified-laboratories.com. For this compound, extraction recovery was reported to be greater than 78.83% nih.gov. In other pesticide analyses, average recoveries typically fall within the 70-120% range ekb.egresearchgate.netresearchgate.net.

Table 2: Summary of Method Validation Parameters (General for Pesticide/Drug Analysis)

ParameterTypical Range/CriteriaNotes
Linearity Correlation coefficient (r) ≥ 0.98 or 0.99Demonstrates proportional response to concentration.
Accuracy Recovery: 70-120% (or within ±15% of true value)Assessed via spiked samples or comparison to reference methods.
Precision RSD: Typically <10-20% (intra- and inter-day)Measures consistency of results.
LOD Varies greatly by method and matrixLowest detectable concentration.
LOQ Varies greatly by method and matrixLowest quantifiable concentration; must have acceptable accuracy and precision.
Specificity No significant interference from matrix componentsEnsures the method measures only the target analyte.
Robustness Method performance remains acceptable despite minor variations in method parametersAssesses reliability under varying conditions.

Compound List:

this compound

Future Research Trajectories and Innovations

Exploration of Novel Fluotrimazole Derivatives for Enhanced Efficacy

The exploration of novel derivatives of this compound and other triazole fungicides is a primary focus of ongoing research, aiming to enhance antifungal potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. frontiersin.orgnih.govmdpi.com The core strategy involves chemical modification of the this compound scaffold. Key areas of modification include the aromatic ring, the 1,2,4-triazole (B32235) rings, and the central carbon backbone. nih.govmdpi.com

Research into analogues of similar triazole fungicides, such as fluconazole (B54011), provides a strong model for this exploration. For instance, the synthesis of fluconazole analogues containing a 1,2,3-triazole fragment has yielded compounds with significantly higher activity against Candida albicans than the parent compound. nih.gov These studies are based on understanding the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51). nih.gov

Key research findings in the development of novel triazole derivatives include:

Structural Modifications: The synthesis of derivatives often involves introducing different substituents to the core structure. For example, creating 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety has resulted in compounds with significant activity against various species of Botrytis cinerea. frontiersin.org

Structure-Activity Relationship (SAR): Systematic SAR studies are crucial for identifying which chemical modifications lead to improved antifungal activity. For example, studies on fluconazole analogues with alkyl-amino substituents have demonstrated that the length of the alkyl chain can influence fungal membrane disruption and ergosterol (B1671047) biosynthesis inhibition. nih.gov

Broad-Spectrum Activity: A major goal is to develop derivatives effective against a wider range of fungal pathogens. Research has shown that certain novel triazole compounds exhibit broad-spectrum activity against clinically relevant fungal isolates. nih.gov

Table 1: Antifungal Activity of Novel Triazole Derivatives (Illustrative Examples)
Derivative ClassModification SiteTarget Pathogen ExampleObserved Enhancement
Fluconazole analogues with 1,2,3-triazole fragmentReplacement of a 1,2,4-triazole ringCandida albicansUp to 128 times higher activity than fluconazole nih.gov
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativesAddition of thioether moietyBotrytis cinereaSignificant antifungal activity against multiple strains frontiersin.org
Alkyl-amino Fluconazole analoguesSubstitution on the propan-2-ol backboneVarious fungal strainsChain-dependent membrane disruption nih.gov

Investigating Synergistic Interactions with Other Agrochemicals

To enhance the efficacy of this compound, reduce application rates, and mitigate the development of resistance, researchers are investigating its synergistic interactions with other agrochemicals. mdpi.com This integrated approach combines different modes of action to achieve a more robust and sustainable form of crop protection. mdpi.com The interactions can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum). researchgate.net

Studies have shown that combining azole fungicides like tebuconazole with other types of fungicides or even biocontrol agents (BCAs) can lead to improved disease control. mdpi.comnih.gov For example, combining a systemic fungicide with a multi-site contact fungicide can increase efficacy and reduce the incidence of fungal disease. google.com

Table 2: Examples of Fungicide Combinations and Their Effects
Fungicide Class 1Fungicide Class 2Target DiseaseObserved InteractionReference
Triazole (e.g., Tebuconazole)Strobilurin (e.g., Azoxystrobin)Rice BlastSynergistic researchgate.net
Triazole (e.g., Hexaconazole)Dithiocarbamate (e.g., Zineb)Dry Root RotSynergistic researchgate.net
Triazole (e.g., Tebuconazole)Strobilurin (e.g., Trifloxystrobin)Various FungiSynergistic researchgate.net
Triazole (e.g., Flusilazole)Benzimidazole (e.g., Carbendazim)Various FungiSynergistic researchgate.net

The investigation into these combinations is critical. For instance, the triazole fungicide tebuconazole was found to suppress infection by the parasite Metschnikowia bicuspidata in Daphnia, demonstrating that agrochemicals can have complex interactions within an ecosystem. nih.gov Combining fungicides with biological control agents is another promising strategy, though compatibility must be carefully assessed to ensure the fungicide does not inhibit the BCA's growth and activity. mdpi.com

Advanced Studies on Fungal Resistance Evolution and Countermeasures

The emergence of fungal resistance to azole fungicides, including this compound, is a significant threat to their continued effectiveness. nih.govresearchgate.net Future research is focused on understanding the molecular mechanisms of resistance and developing strategies to counteract its evolution. frontiersin.org

The primary mechanism of action for azole fungicides is the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (encoded by the ERG11 or CYP51A gene), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov Fungi have evolved several mechanisms to overcome this inhibition:

Target Site Alterations: Mutations in the cyp51A gene are a common resistance mechanism, particularly in species like Aspergillus fumigatus. nih.govnih.gov These mutations can prevent the fungicide from binding effectively to the enzyme.

Overexpression of the Target Gene: Fungi can increase the production of the Erg11/Cyp51A enzyme, requiring higher concentrations of the fungicide to achieve an inhibitory effect.

Drug Efflux: Fungi can activate membrane-associated efflux pumps, which actively transport the fungicide out of the cell, reducing its intracellular concentration. nih.gov Two major superfamilies of these pumps are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS). nih.gov

Advanced research employs techniques like whole-genome sequencing and genome-wide association studies (GWAS) to identify novel genes and mutations associated with resistance. researchgate.net Studies have revealed that resistance can be a complex, multi-locus trait, involving genes not previously known to confer resistance in plant pathogens. researchgate.net

Countermeasures to manage and delay the evolution of resistance include:

Fungicide Alternation: Rotating or mixing fungicides with different modes of action is a key strategy to reduce selection pressure. researchgate.net

Dose Management: Investigating the impact of different dosage strategies on the rate of resistance evolution.

Monitoring: Developing rapid molecular tests to detect resistance mechanisms in fungal populations, allowing for more informed treatment decisions. nih.gov

Refinement of Environmental Fate Modeling and Risk Assessment Methodologies

Understanding the environmental fate of this compound—what happens to it after application—is crucial for assessing its potential risks to non-target organisms and ecosystems. researchgate.net Research in this area focuses on refining the computer models used to predict the movement, persistence, and degradation of pesticides in the environment. adas.co.uk

Environmental fate models are powerful tools that integrate data on a chemical's properties with environmental scenarios (soil type, climate, etc.) to predict its distribution in soil, water, and air. researchgate.net These predictions, known as Predicted Environmental Concentrations (PECs), are fundamental to regulatory risk assessment. adas.co.uk

Several models are used in European and national registration processes:

PEARL (Pesticide Emission Assessment at Regional and Local scales): Predicts pesticide leaching and runoff in soil and water. pesticidemodels.euenviresearch.com

GeoPEARL: Evaluates pesticide leaching to groundwater across larger geographic regions. pesticidemodels.euenviresearch.com

SWASH (Surface Water Assessment for Swash): Estimates pesticide concentrations in surface water resulting from drift, runoff, and drainage. pesticidemodels.euenviresearch.com

TOXSWA (TOXic substances in Surface WAters): Simulates the fate of pesticides within surface water bodies. pesticidemodels.euenviresearch.com

Future research aims to improve these models by:

Incorporating More Complex Processes: Better describing factors like the bioavailability of chemicals and the impact of aged sorption (the process where pesticides become more tightly bound to soil over time). enviresearch.com

Improving Input Data: Enhancing the accuracy of chemical property data and emission estimates.

Developing Spatially Explicit Assessments: Moving towards probabilistic and spatial assessments to better reflect real-world variability. enviresearch.com

Addressing Transformation Products: Studies on related compounds like fluconazole show that transformation products (e.g., 1,2,4-triazole) can be more persistent and mobile than the parent compound, highlighting the need for models to account for these metabolites. nih.gov

Development of Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of agrochemicals like this compound to reduce their environmental footprint. researchgate.netrsc.org This involves developing more sustainable and efficient chemical processes that minimize waste, reduce energy consumption, and use less hazardous substances. rsc.org

A key area of innovation is the use of biocatalysis , which employs enzymes to carry out chemical transformations. nih.govmdpi.com Biocatalysis offers several advantages over traditional chemical synthesis:

High Selectivity: Enzymes can perform reactions with high regio- and enantioselectivity, leading to purer products and avoiding the need for protecting groups and multiple synthesis steps. mdpi.comnih.gov

Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., lower temperatures and pressures), which saves energy. nih.gov

Environmental Benignity: Enzymes are biodegradable, and their use can avoid the need for toxic reagents and solvents. mdpi.com

Research is focused on discovering new enzymes and engineering existing ones to expand the range of accessible chemical reactions for synthesizing complex molecules like triazole fungicides. nih.govspringernature.com For example, biocatalytic methods are being developed to create fluorinated compounds, which are important in many pharmaceuticals and agrochemicals. researchgate.net The development of efficient, enzyme-catalyzed routes for creating the core triazole structure is a significant goal in making the production of fungicides like this compound more sustainable. rsc.org

Q & A

Q. What are the standard protocols for synthesizing Fluotrimazole, and how can purity be validated?

this compound (C₂₂H₁₆F₂N₂; CAS 119006-77-8) is typically synthesized via nucleophilic substitution reactions involving imidazole derivatives and fluorinated aryl halides. To validate purity, researchers should employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are critical for structural confirmation. Ensure solvents are anhydrous and reaction conditions (temperature, inert atmosphere) are tightly controlled to minimize byproducts .

Property Value
Molecular Weight346.37 g/mol
StabilityStable in dry, cool conditions (<25°C)
Key Spectral Peaks¹H NMR (CDCl₃): δ 7.2–7.8 (aromatic), 3.9 (CH₂)

Q. Which in vitro models are most appropriate for assessing this compound’s antifungal efficacy?

Standard models include Candida albicans (ATCC 10231) and Aspergillus fumigatus (ATCC 204305) strains. Use broth microdilution assays (CLSI M27/M38 guidelines) with RPMI-1640 medium, pH 7.0, incubated at 35°C for 48 hours. Minimum Inhibitory Concentration (MIC) values should be determined in triplicate, with positive controls (e.g., fluconazole) and sterility controls. Data interpretation must account for species-specific trailing growth patterns .

Q. How should researchers handle this compound to ensure laboratory safety?

Follow OSHA and GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for weighing and dissolution. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation exposure, move to fresh air and monitor for respiratory distress. Store in airtight containers away from strong acids/alkalis to prevent hazardous reactions (e.g., toxic fumes from decomposition) .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/IC₅₀ values. Software like GraphPad Prism or R’s drc package can fit sigmoidal curves. Validate assumptions (normality, homoscedasticity) via residual plots. Report confidence intervals and p-values (α = 0.05) for hypothesis testing .

Q. Which solvents are compatible with this compound for in vivo pharmacokinetic studies?

Dimethyl sulfoxide (DMSO) ≤1% v/v or polyethylene glycol (PEG-400) are preferred for solubilization. Avoid aqueous buffers with pH extremes (<5 or >9) to prevent precipitation. For oral administration, suspend in 0.5% carboxymethylcellulose. Validate stability via HPLC over 24 hours at 37°C .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across studies be systematically resolved?

Conduct a meta-analysis using PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science. Stratify by variables: fungal strain (e.g., C. albicans vs. C. glabrata), exposure time, and culture media. Apply random-effects models to quantify heterogeneity (I² statistic). Experimental replication under standardized conditions (pH, temperature) is critical to isolate confounding factors .

Q. What methodologies optimize this compound’s stability profiling under varying environmental conditions?

Accelerated stability studies (ICH Q1A guidelines): expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS/MS. For photostability, use ICH Q1B light sources (1.2 million lux hours). Identify major degradation pathways (e.g., hydrolysis of the imidazole ring) and model kinetics using Arrhenius equations .

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) analysis?

Perform molecular docking (AutoDock Vina) against C. albicans CYP51 (PDB: 5TZ1) to predict binding affinities. Validate with Molecular Dynamics (MD) simulations (GROMACS) over 100 ns. Corrogate electrostatic potentials (MEP maps) and hydrophobicity indices (LogP) with experimental MIC values. Use QSAR models (e.g., CoMFA) to prioritize novel derivatives .

Q. What experimental designs mitigate cytotoxicity interference in this compound’s antifungal assays?

Include mammalian cell lines (e.g., HEK-293) in parallel assays. Use resazurin-based viability kits (alamarBlue) to distinguish fungicidal effects from host toxicity. Calculate selectivity indices (SI = IC₅₀ mammalian cells / MIC fungal cells). Optimize exposure durations (≤24 hours) to avoid artifactually high cytotoxicity .

Q. How should researchers integrate omics data to elucidate this compound’s resistance mechanisms?

Conduct RNA-seq on resistant Candida strains post-treatment. Identify differentially expressed genes (DESeq2, edgeR) related to efflux pumps (e.g., CDR1, MDR1) or ergosterol biosynthesis. Validate via qRT-PCR and knockout strains. Cross-reference with proteomic profiles (LC-MS/MS) to map metabolic pathway disruptions (e.g., glutathione reductase upregulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.